molecular formula C7H11N3 B3192671 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 64403-25-4

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B3192671
CAS No.: 64403-25-4
M. Wt: 137.18 g/mol
InChI Key: ZLEYOATWOLMVOE-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[4,5-C]pyridine core with a methyl group at the 3-position. This scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and receptor modulation. Its synthesis typically involves cyclization of appropriately substituted precursors, often with protecting groups (e.g., trityl or benzyl) to control regioselectivity . The compound’s physicochemical properties, such as moderate lipophilicity (cLogD ~1.5–2.0) and solubility in polar aprotic solvents, make it a versatile candidate for medicinal chemistry optimization .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-5-9-6-2-3-8-4-7(6)10/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEYOATWOLMVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (often referred to as 3-Methyl-THIP) is a heterocyclic compound with a bicyclic structure that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₉H₁₁N₃
  • Molecular Weight: 173.64 g/mol
  • CAS Number: 1417636-09-9

Biological Activities

3-Methyl-THIP exhibits a variety of biological activities, making it a compound of interest in medicinal chemistry. Key areas of research include:

1. Pharmacological Potential

  • CNS Activity: Studies indicate that 3-Methyl-THIP may act as a modulator of GABAergic activity, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety .
  • Anticancer Properties: Preliminary studies have shown that derivatives of 3-Methyl-THIP exhibit cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) analyses suggest that specific substitutions on the imidazo-pyridine ring can enhance anticancer efficacy .

The pharmacodynamics of 3-Methyl-THIP involve interactions with various receptors and enzymes:

  • GABA Receptor Modulation: The compound has been shown to enhance GABA receptor activity, which may contribute to its anticonvulsant effects.
  • Enzyme Inhibition: Research indicates that 3-Methyl-THIP may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Case Studies

Several case studies have provided insights into the biological activity of 3-Methyl-THIP:

Study ReferenceFocusFindings
Anticonvulsant ActivityDemonstrated significant anticonvulsant properties in animal models.
Anticancer ActivityShowed cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines.
GABAergic ModulationEnhanced GABA receptor activity leading to increased inhibitory neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of 3-Methyl-THIP can be significantly influenced by its structural modifications. The following table summarizes some structural analogs and their unique features:

Compound NameStructure SimilarityUnique Features
4-Methyl-3H-imidazo[4,5-b]pyridineHighExhibits different biological activity profiles
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineModerateVariation in substitution pattern affects activity
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineModeratePotentially different pharmacological effects

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent, particularly in the development of inhibitors for various enzymes and receptors. Its structural properties allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine derivatives exhibit significant anticancer activity. For instance:

  • Case Study : A study demonstrated that certain derivatives could inhibit tumor growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

  • Case Study : In vitro studies revealed that it could protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes:

  • Example : It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated how modifications to the compound's structure can enhance its inhibitory potency against specific enzymes:

  • Data Table: SAR Findings
ModificationEnzyme TargetInhibition Potency
Methyl group at position 3PDE4IC50 = 50 nM
Ethyl substitution at position 5PDE5IC50 = 30 nM

Receptor Interaction Studies

The compound interacts with various receptors, making it a valuable tool in pharmacological research:

  • Example : It has been studied for its affinity to serotonin receptors (5-HT), which are implicated in mood regulation.

Binding Affinity Studies

Binding affinity studies have provided insights into the interaction mechanisms between the compound and receptor sites:

  • Data Table: Binding Affinity Results
Receptor TypeBinding Affinity (Ki)
5-HT1A20 nM
5-HT2A15 nM

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are best understood through comparison with related imidazopyridine derivatives. Below is a detailed analysis:

Scaffold Variations and Selectivity Profiles

  • 1H-Imidazo[4,5-C]pyridine vs. 3H-Imidazo[4,5-b]pyridine: The 3H-imidazo[4,5-b]pyridine scaffold (e.g., compound 11 in ) exhibits superior TYK2 selectivity over JAK1 (21-fold improvement) compared to the 1H-imidazo[4,5-C]pyridine analog (compound 1040). This difference arises from the spatial orientation of the carbonyl-amino substituent, which alters interactions with the kinase’s hydrophobic pocket . Key Data:
  • TYK2 IC₅₀ : 3H-imidazo[4,5-b]pyridine = 0.8 nM vs. 1H-imidazo[4,5-C]pyridine = 17 nM.
  • JAK1/TYK2 Selectivity Ratio : 21-fold improvement for the 3H scaffold .

  • I-BET151 (1H-Imidazo[4,5-C]quinoline-2(3H)-one): This BET inhibitor’s core interacts with BRD4 via a water-mediated H-bond with Asn140 and hydrophobic interactions in the ZA channel. Replacement of this core with a γ-carboline motif (compound 81) improved BRD4-binding affinity (Kd = 12 nM vs. 45 nM for JQ1) .

Substituent Effects on Pharmacokinetics

  • 3-Methyl Group :
    The 3-methyl substituent in the target compound enhances metabolic stability compared to unsubstituted analogs. For example, its intrinsic clearance in mouse liver microsomes (CLint = 15 µL/min/mg) is lower than that of the 4-fluorophenyl analog (CLint = 32 µL/min/mg), likely due to reduced oxidative metabolism .
  • Halogenated Derivatives: 4-(4-Fluorophenyl) Analog (CAS 7271-09-2): Increased lipophilicity (cLogD = 2.8) improves membrane permeability but reduces aqueous solubility (0.12 mg/mL in water) .

Physicochemical and Binding Properties

Compound Core Structure cLogD Solubility (mg/mL) Selectivity (TYK2/JAK1) CLint (µL/min/mg)
3-Methyl-4,5,6,7-tetrahydro-3H-... Imidazo[4,5-C]pyridine 1.9 0.45 (DMF) 15-fold 15
1H-Imidazo[4,5-C]pyridine (1040) Imidazo[4,5-C]pyridine 2.2 0.30 (DMF) 1-fold 32
3H-Imidazo[4,5-b]pyridine (11) Imidazo[4,5-b]pyridine 1.7 0.60 (DMF) 21-fold 18
4-(4-Fluorophenyl) Analog Imidazo[4,5-C]pyridine 2.8 0.12 (Water) N/A 28

Data compiled from .

Q & A

What synthetic methodologies are commonly employed for the preparation of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives?

Basic
The synthesis typically involves multi-step routes, including cyclization, tritylation, and hydrogenation. A representative approach (Scheme A) starts with 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, which reacts with dimethoxymethane under reflux with 0.01 M HCl to yield a precursor (79.5% yield). Subsequent tritylation using trityl chloride in acetonitrile with triethylamine (TEA) achieves 78.4% yield, followed by hydrogenation with Pd/C to remove protecting groups (89% yield) .

Key Steps and Conditions:

StepReagents/ConditionsYield
CyclizationDimethoxymethane, HCl, reflux79.5%
TritylationTrityl chloride, TEA, MeCN78.4%
DeprotectionPd/C, H₂, MeOH89.0%

How can researchers address low yields in the tritylation step during the synthesis of derivatives?

Advanced
Optimizing solvent systems and base selection is critical. Evidence suggests that using MeCN with TEA (vs. DCM/DMF mixtures) improves tritylation efficiency due to better solubility of intermediates . Additionally, stoichiometric control of trityl chloride (1:1 molar ratio with the amine precursor) minimizes side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent decomposition.

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic
1H-NMR and 13C-NMR are indispensable for verifying the imidazo-pyridine core and substituents. For example:

  • 1H-NMR : Signals at δ 2.35–2.75 ppm (tetrahydro ring CH₂ groups) and δ 3.10–3.50 ppm (N-methyl group) .
  • 13C-NMR : Peaks at ~120–150 ppm (aromatic carbons) and 40–50 ppm (aliphatic carbons) .
    Purity is confirmed via HPLC (≥98%) or flash chromatography, as described in intermediate purification steps .

What strategies are effective in modulating selectivity for kinase inhibition in derivatives?

Advanced
Structure-activity relationship (SAR) studies highlight the importance of substituents on the imidazo ring. For example:

  • Electron-withdrawing groups (e.g., 4-bromophenyl in CAS 7271-11-6) enhance binding to kinase ATP pockets .
  • Methyl substitution at the 3-position improves metabolic stability, as seen in JAK and SSAO inhibitors .

Biological Targets and Substituent Effects:

TargetKey SubstituentActivityReference
JAK4-FluorophenylIC₅₀ < 100 nM
SSAO3-MethylSelectivity >50-fold

How can discrepancies in synthetic yields for intermediates be reconciled?

Advanced
Variations often arise from solvent polarity, catalyst loading, or reaction time. For instance:

  • Tritylation : reports 78.4% yield in MeCN, while DCM/DMF mixtures ( ) yield 48.1% due to poor intermediate solubility .
  • Cyclization : Prolonged reflux (overnight vs. 4 hours) may improve conversion but risks decomposition .

Recommendation : Standardize solvent systems and monitor reaction progress rigorously.

What are the known biological targets of imidazo[4,5-c]pyridine derivatives, and how does 3-methyl substitution influence activity?

Basic
These derivatives target enzymes and receptors such as:

  • Janus kinases (JAK) : Implicated in inflammatory diseases .
  • CCR5 : HIV entry inhibition via receptor antagonism .
  • SSAO : Involved in vascular adhesion .

The 3-methyl group enhances lipophilicity and metabolic stability, as observed in preclinical candidates .

What analytical challenges arise in characterizing imidazo[4,5-c]pyridine derivatives, and how are they addressed?

Advanced
Challenges include resolving tautomeric forms and detecting trace impurities. Strategies:

  • High-resolution MS : Confirms molecular ion peaks (e.g., [M+H]+ for C₉H₁₃N₃: m/z 176.1184) .
  • X-ray crystallography : Resolves tautomerism in solid-state structures .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex mixtures .

How do reaction conditions impact the regioselectivity of substituent introduction?

Advanced
Regioselectivity is influenced by electronic and steric factors. For example:

  • Electrophilic aromatic substitution : Fluorine at the 4-position (CAS 7271-09-2) directs further substitution to the 5-position .
  • Buchwald-Hartwig amination : Palladium catalysts favor coupling at electron-deficient pyridine nitrogens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 2
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

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